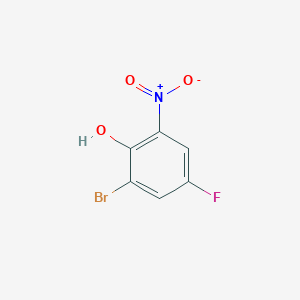

2-Bromo-4-fluoro-6-nitrophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHGOCSWFGXYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378423 | |

| Record name | 2-bromo-4-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-75-2 | |

| Record name | 2-Bromo-4-fluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Bromo-4-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-nitrophenol is a halogenated and nitrated phenolic compound with potential applications in various fields of chemical synthesis and biological research. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, and a bromine atom, imparts distinct chemical properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological relevance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 320-75-2 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₃ | [1][2] |

| Molecular Weight | 235.997 g/mol (or 236.00 g/mol ) | [1][2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 67 °C | |

| Boiling Point | 238.7 °C at 760 mmHg | |

| Density | 1.965 g/cm³ (Predicted) | [1] |

| pKa | 5.01 ± 0.38 (Predicted) | [1] |

| LogP | 2.72520 (Predicted) | [1] |

| Flash Point | 98.2 °C | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthesis of this compound: An Experimental Protocol

The following protocol is adapted from a patented synthesis method and describes the nitration of 2-bromo-4-fluorophenol to yield this compound.[3]

Materials and Equipment

-

2-Bromo-4-fluorophenol (starting material)

-

Chloroform (solvent)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Anhydrous sodium sulfate

-

Ethyl alcohol (for recrystallization)

-

Reaction flask with a stirrer and dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a clean, dry reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring until fully dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid in a molar ratio of 1:5.5. Caution: This process is highly exothermic and should be performed slowly in an ice bath.

-

Nitration Reaction: Cool the reaction flask containing the 2-bromo-4-fluorophenol solution to 20 °C. Slowly add the nitrating mixture dropwise to the reaction flask while maintaining the temperature at 20 °C.

-

Reaction Progression: After the addition of the nitrating mixture is complete, gradually heat the reaction mixture to 45 °C and maintain this temperature for 3 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash it sequentially with water and a saturated sodium chloride solution.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude product from ethyl alcohol to obtain a light yellow solid of this compound. The reported yield for this method is 89%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups on the aromatic ring. The nitro and fluoro groups are strong electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-directing group. The positions of these substituents create a complex electronic environment that can be exploited for further chemical modifications. The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. The nitro group can be reduced to an amino group, providing a route to various aniline derivatives.

Potential Biological Significance and Proposed Signaling Pathway

While there is no direct evidence in the scientific literature detailing the specific biological activities or signaling pathway involvement of this compound, the broader class of nitrophenols and polyphenols has been studied for their biological effects. For instance, 4-nitrophenol has been shown to induce oxidative stress and activate the Nrf2 antioxidant pathway in rat testes.[4] Phenolic compounds, in general, are known to modulate various intracellular signaling pathways, including those involved in inflammation such as the NF-κB and MAPK pathways.[5][6]

Based on the structural similarity of this compound to other biologically active nitrophenols, a hypothetical signaling pathway can be proposed. Exposure to this compound could potentially induce cellular stress, leading to the activation of stress-responsive signaling cascades.

Proposed Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known effects of related compounds.

Caption: A hypothetical signaling pathway potentially affected by this compound.

Disclaimer: The signaling pathway depicted above is a proposed model based on the known biological activities of structurally related nitrophenol and polyphenol compounds. Further experimental validation is required to confirm the involvement of this compound in these or any other cellular signaling pathways.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a multifaceted chemical compound with a range of potential applications stemming from its unique chemical structure. This guide has provided a detailed overview of its known physical and chemical properties, a practical protocol for its synthesis, and a speculative look into its potential biological activities. It is hoped that this information will be a valuable resource for researchers and scientists working with this compound and will stimulate further investigation into its properties and applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. CN103724206A - Preparation method of this compound and agriculture activities thereof - Google Patents [patents.google.com]

- 4. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Polyphenols and Other Phytochemicals on Molecular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-nitrophenol

This guide provides a detailed overview of the molecular structure and properties of 2-Bromo-4-fluoro-6-nitrophenol, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an aromatic compound with a phenol ring substituted with bromine, fluorine, and a nitro group. The molecular formula for this compound is C₆H₃BrFNO₃.[1][2] Its structure is characterized by a hydroxyl group (-OH) on the phenol ring, which imparts acidic properties, along with the electron-withdrawing effects of the halogen and nitro substituents.

The specific arrangement of these functional groups on the phenol ring is as follows:

-

A bromine atom at the C2 position.

-

A fluorine atom at the C4 position.

-

A nitro group (NO₂) at the C6 position.

This substitution pattern influences the chemical reactivity and physical properties of the molecule.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | [1][2] |

| Molecular Weight | 236.00 g/mol | [2] |

| CAS Number | 320-75-2 | [2][3] |

| Melting Point | 67°C | [3] |

| Boiling Point | 238.7°C at 760 mmHg | [3] |

| Density | 1.965 g/cm³ | [3] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below, generated using the DOT language. This visualization clarifies the spatial arrangement of the atoms and functional groups.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are not extensively documented in publicly available scientific literature. As a specialized chemical, its biological activity and mechanisms of action would typically be investigated in the context of specific research studies. Professionals seeking to utilize this compound in experimental settings would need to develop protocols based on the intended application, such as in synthetic chemistry or as a potential bioactive agent.

For drug development professionals, the initial steps would involve in vitro screening assays to determine its biological targets, followed by more complex cellular and in vivo studies to elucidate its mechanism of action and potential therapeutic effects. The design of such experiments would be highly dependent on the research goals.

References

solubility of 2-Bromo-4-fluoro-6-nitrophenol in organic solvents

An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluoro-6-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, a halogenated nitrophenol derivative of significant interest in pharmaceutical and agrochemical synthesis. Given the absence of extensive quantitative solubility data in public literature, this document emphasizes the foundational physicochemical principles that govern its solubility. We present a detailed analysis of the molecular structure to predict solubility behavior across a range of common organic solvents. Furthermore, this guide offers a robust, step-by-step experimental protocol based on the isothermal shake-flask method—the gold standard for equilibrium solubility determination—to empower researchers to generate precise and reliable data. This document is intended as a critical resource for scientists and drug development professionals engaged in process chemistry, formulation, and medicinal chemistry, where a thorough understanding of solubility is paramount for success.

Introduction: The Critical Role of Solubility

This compound is a key building block in modern organic synthesis. Its multifunctional aromatic structure, featuring hydroxyl, nitro, bromo, and fluoro groups, makes it a versatile precursor for complex molecular targets. The successful application of this intermediate in reaction kinetics, purification processes like crystallization, and the formulation of final products is fundamentally dependent on its solubility characteristics. An inaccurate understanding of solubility can lead to failed reactions, low yields, and significant delays in development timelines.

This guide provides both a theoretical foundation for predicting solubility and a practical, field-proven methodology for its precise measurement.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is dictated by the interplay between the solute's molecular structure and the physical properties of the solvent. The principle of "like dissolves like" serves as a useful initial guide, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2]

Molecular Structure Analysis

The structure of this compound contains several functional groups that influence its overall polarity and capacity for intermolecular interactions:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. This feature strongly suggests solubility in polar protic solvents like alcohols.

-

Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group, contributing significantly to the molecule's polarity.

-

Aromatic Ring: The benzene ring itself is non-polar and contributes to the lipophilicity of the molecule.

-

Halogen Substituents (-Br, -F): The bromine and fluorine atoms are electronegative, adding to the polarity, but also increase the molecular weight and volume, which can sometimes temper solubility.

The combination of these groups results in a molecule with significant polarity and hydrogen bonding potential, but also a degree of lipophilic character from the halogenated aromatic core. This duality is key to its solubility profile.

Caption: Molecular features governing the solubility of this compound.

Predicted Solubility Profile

Based on the structural analysis and the known solubility of related nitrophenols and halogenated phenols, a qualitative solubility profile can be predicted.[3][4][5] Nitrophenols are generally very soluble in polar organic solvents like ethanol, acetone, and ether.[5][6] The presence of the halogen atoms is expected to enhance solubility in moderately polar to non-polar solvents like dichloromethane and chloroform compared to a non-halogenated analogue. A patent for the synthesis of this compound explicitly mentions the use of chloroform as a solvent, supporting its solubility in chlorinated hydrocarbons.[7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group of the solute and solvent.[5] |

| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the polar nitro and hydroxyl groups.[4] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity and dispersion forces; supported by use in synthesis protocols.[7] |

| Ethers | Diethyl Ether, THF | Moderate | Ether oxygen can act as a hydrogen bond acceptor for the phenolic proton. |

| Non-Polar | Hexane, Toluene | Low to Moderate | Solubility driven by the lipophilic aromatic ring; likely limited by the polar functional groups.[4] |

| Aqueous | Water | Low | The large, hydrophobic halogenated ring limits solubility despite polar groups. |

Experimental Determination of Equilibrium Solubility

While predictions are valuable, precise quantitative data is essential for process development and formulation. The isothermal shake-flask method is the most reliable technique for determining the equilibrium solubility of a solid in a liquid.[8] This method ensures that the system reaches a true thermodynamic equilibrium, providing a definitive solubility value at a given temperature.

Causality Behind the Isothermal Shake-Flask Method

The core principle is to create a saturated solution in the presence of excess solid solute. The system is agitated at a constant temperature for a prolonged period, allowing the rates of dissolution and precipitation to become equal. This state of dynamic equilibrium represents the maximum amount of solute that can be dissolved in the solvent under those conditions. The choice of this method is deliberate; it avoids the potential for generating metastable supersaturated solutions that can occur with faster, non-equilibrium methods.

Caption: Experimental workflow for the Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure the generation of trustworthy and reproducible data.

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical and is visually confirmed by the presence of undissolved solid at the end of the experiment. A starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a speed sufficient to keep the solid suspended.

-

Causality: Continuous agitation maximizes the surface area for dissolution, accelerating the approach to equilibrium. The constant temperature is crucial as solubility is temperature-dependent.

-

Equilibrate for a minimum of 48 hours. To ensure equilibrium has been reached (the self-validating step), prepare triplicate samples to be analyzed at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility does not significantly change between the 48 and 72-hour time points.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for 2-4 hours to allow excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent).

-

Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a known volume of mobile phase or a suitable solvent to bring its concentration within the calibrated range of the analytical instrument.

-

-

Analytical Quantification:

-

Quantify the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Method Choice: HPLC is often preferred due to its high specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the concentration in the original undiluted sample, accounting for the dilution factor.

-

The resulting value is the equilibrium solubility, typically reported in units of mg/mL or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be highly soluble in polar organic solvents (alcohols, ketones) and moderately soluble in less polar solvents like chlorinated hydrocarbons, with low solubility in non-polar alkanes and water. For researchers and drug development professionals requiring precise data for process optimization, reaction design, or formulation, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its determination. The generation of this data is a crucial step in leveraging the full potential of this versatile chemical intermediate.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. CN103724206A - Preparation method of this compound and agriculture activities thereof - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

2-Bromo-4-fluoro-6-nitrophenol safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-Bromo-4-fluoro-6-nitrophenol (CAS No. 320-75-2). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely in a laboratory setting.

Chemical Identification and Properties

This compound is a halogenated and nitrated phenolic compound. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 320-75-2 | [1][2][3][4] |

| Molecular Formula | C₆H₃BrFNO₃ | [1][4] |

| Molecular Weight | 236.00 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 67°C | [1] |

| Boiling Point | 238.7°C at 760 mmHg | [1] |

| Density | 1.965 g/cm³ | [1] |

| Flash Point | 98.2°C | [1][3] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates significant health and environmental risks. The signal word for this chemical is Danger .

| Hazard Class | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Hazardous to the Aquatic Environment, Long-term | H410 | Very toxic to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are required.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splash, a chemically impervious apron should be worn.[9]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risk.

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and engineering controls are functioning properly. Read and understand the Safety Data Sheet.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent inhalation of dust.[5] Minimize the generation of dust.[10]

-

Contact Avoidance: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[5][6]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[6][11] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6]

Storage Protocol

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10][12]

-

The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[9][12]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[9][13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12]

Spill Response Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain: Prevent the spill from entering drains or waterways.[8]

-

Clean-up (Minor Spill):

-

Clean-up (Major Spill):

-

Alert emergency services and your institution's environmental health and safety department.[5]

-

Only personnel trained in hazardous material clean-up should address major spills.

-

Disposal Considerations

Waste generated from this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste material, including contaminated PPE and spill clean-up debris, in a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations for chemical waste disposal.[6][11] Do not dispose of this chemical into the environment.[10]

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: Harmful if swallowed. No specific LD50 or LC50 data for this compound are readily available in public databases.

-

Skin and Eye Damage: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.

-

Chronic Effects: Long-term exposure effects have not been fully investigated. However, nitrophenols as a class can pose risks of organ damage through prolonged or repeated exposure.[8]

Ecological Information

-

This substance is classified as very toxic to aquatic life with long-lasting effects (H410). It should not be released into the environment. All measures should be taken to prevent its entry into drains, soil, or waterways.[8][10]

This technical guide is intended for informational purposes and should be used in conjunction with an official Safety Data Sheet (SDS) and institutional safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 320-75-2 | this compound [chemindex.com]

- 4. scbt.com [scbt.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of 2-Bromo-4-fluoro-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-fluoro-6-nitrophenol (CAS No. 320-75-2). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analyses. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.91 | s | 1H | -OH |

| 7.83 - 7.86 | dd | 1H | Ar-H |

| 7.68 - 7.70 | dd | 1H | Ar-H |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-OH |

| ~140-145 | C-NO₂ |

| ~130-135 (d, ¹JCF) | C-F |

| ~125-130 | C-H |

| ~120-125 | C-H |

| ~110-115 | C-Br |

Infrared (IR) Spectroscopy Data (Predicted)

Note: An experimental IR spectrum for this compound is not available in the searched literature. The following are characteristic absorption bands predicted based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (phenolic) |

| 3050-3150 | Medium | C-H stretch (aromatic) |

| 1520-1560 | Strong | N-O asymmetric stretch (nitro group) |

| 1340-1380 | Strong | N-O symmetric stretch (nitro group) |

| 1600-1620 | Medium | C=C stretch (aromatic ring) |

| 1450-1500 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (phenol) |

| 1100-1200 | Strong | C-F stretch |

| 600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrometry [1]

| m/z | Assignment |

| 236.0 | [M]⁺ (Molecular Ion) |

Predicted fragmentation patterns suggest the presence of ions corresponding to the loss of NO₂, Br, and other fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-bromo-4-fluorophenol. A representative procedure is as follows:

-

Reaction Setup : In a suitable reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

-

Nitration : Control the temperature of the solution at 20 °C. Prepare a nitrating mixture of sulfuric acid and nitric acid in a 1:5.5 molar ratio. Add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

-

Reaction : After the addition is complete, warm the reaction mixture to 45 °C and maintain for 3 hours.

-

Work-up : Upon completion of the reaction, wash the organic layer with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the solution and evaporate the filtrate to obtain the crude product. Recrystallize the crude product from ethanol to yield light yellow crystals of this compound. The reported yield for this method is 89%.[1]

NMR Spectroscopy

-

Sample Preparation : Prepare a solution of this compound in deuterated chloroform (CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : Obtain the proton spectrum using a standard pulse sequence. Set the spectral width to cover the range of approximately 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of approximately 0-200 ppm. A larger number of scans will be necessary compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the acquired free induction decays (FIDs) with a Fourier transform. Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a solid, prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground solid sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition : Place the KBr pellet in the sample holder of the spectrometer. Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction : Record a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of approximately 50-300 amu.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

synthesis of 2-Bromo-4-fluoro-6-nitrophenol from 2-bromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-fluoro-6-nitrophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis involves the selective nitration of 2-bromo-4-fluorophenol. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic explanation.

Reaction Overview

The synthesis of this compound from 2-bromo-4-fluorophenol is achieved through electrophilic aromatic substitution. A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, is used to introduce a nitro group (-NO₂) onto the aromatic ring of the starting material.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the phenol ring. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. The bromine (-Br) and fluorine (-F) atoms are deactivating groups but are also ortho-, para-directors. In this specific substrate, the position ortho to the hydroxyl group and meta to the fluorine atom is sterically and electronically favored for electrophilic attack by the nitronium ion (NO₂⁺).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound, based on reported experimental findings.[1]

| Parameter | Value | Reference |

| Starting Material | 2-bromo-4-fluorophenol | [1] |

| Reagents | Sulfuric acid, Nitric acid | [1] |

| Solvent | Chloroform | [1] |

| Molar Ratio (2-bromo-4-fluorophenol : Nitrating Mixture) | 1 : 1.3 | [1] |

| Molar Ratio (Sulfuric acid : Nitric acid in nitrating mixture) | 1 : 5.5 | [1] |

| Reaction Temperature | Initial addition at 20 °C, then heated to 45 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Product Yield | 89% | [1] |

| Melting Point of Product | 66.5 °C | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.[1]

Materials:

-

2-bromo-4-fluorophenol (0.05 mol)

-

Chloroform (25 ml)

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ethyl alcohol (for recrystallization)

-

Anhydrous sodium sulfate

-

Saturated salt water

-

Water

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle/water bath

-

Apparatus for filtration and recrystallization

Procedure:

-

Preparation of the Nitrating Mixture:

-

Carefully prepare a nitrating mixture with a molar ratio of sulfuric acid to nitric acid of 1:5.5. For 0.065 mol of the mixture, this corresponds to the required amounts of concentrated sulfuric and nitric acids.

-

-

Reaction Setup:

-

In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.

-

Control the temperature of the solution at 20 °C.

-

-

Nitration:

-

Slowly add the prepared nitrating mixture (0.065 mol) dropwise to the solution of 2-bromo-4-fluorophenol.

-

After the addition is complete, raise the temperature to 45 °C and maintain the reaction for 3 hours.

-

-

Work-up:

-

After the reaction is complete, wash the organic phase with water and then with saturated salt water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the filtrate to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from ethyl alcohol to obtain a light yellow solid of this compound.

-

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Reaction: Electrophilic Aromatic Substitution

The nitration of 2-bromo-4-fluorophenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

-

Generation of the Electrophile (Nitronium Ion): Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 2-bromo-4-fluorophenol attacks the nitronium ion. The hydroxyl group strongly directs the incoming electrophile to the ortho and para positions. In this case, the C6 position (ortho to the hydroxyl group) is favored. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. This step restores the aromaticity of the ring, yielding the final product, this compound.

Caption: Simplified signaling pathway of the electrophilic nitration mechanism.

References

The Strategic Utility of 2-Bromo-4-fluoro-6-nitrophenol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 30, 2025 – As the landscape of drug discovery evolves, the demand for versatile chemical intermediates that can serve as foundational scaffolds for novel therapeutics has never been greater. Among these, 2-Bromo-4-fluoro-6-nitrophenol emerges as a molecule of significant interest. Its unique substitution pattern, featuring bromine, fluorine, and nitro functional groups on a phenolic ring, presents a rich platform for synthetic diversification, enabling the development of complex molecules with a wide range of potential biological activities. This technical guide provides an in-depth analysis of the current and potential applications of this compound in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block

This compound is a halogenated and nitrated phenolic compound that, while not extensively studied for its own biological activities, serves as a critical starting material in the synthesis of a variety of potentially bioactive molecules.[1] The presence of three distinct functional groups—a hydroxyl, a bromine atom, and a nitro group—at ortho and para positions allows for a high degree of regioselective modification. This makes it an attractive scaffold for generating libraries of compounds for screening in drug discovery programs. The fluorine atom further enhances its potential by improving metabolic stability and binding affinity of its derivatives.[2]

The primary utility of this compound lies in its role as a precursor to more complex molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3] While direct evidence for the medicinal applications of this compound is limited, the broader class of bromophenol and nitrophenol derivatives has shown significant promise in these areas.

Synthesis of this compound

The preparation of this compound is typically achieved through the nitration of 2-bromo-4-fluorophenol. A common method involves the use of a mixed acid nitrating agent, such as a combination of sulfuric acid and nitric acid.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-4-fluorophenol

-

Chloroform

-

Sulfuric acid

-

Nitric acid

-

Sodium sulfate

-

Ethanol

Procedure:

-

In a reaction flask, dissolve 0.05 mol of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.

-

Prepare a nitrating mixture of sulfuric acid and nitric acid in a molar ratio of 1:5.5.

-

At a controlled temperature of 20°C, slowly add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

-

After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.

-

Upon completion, wash the reaction mixture with water and a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the purified this compound.[4]

Potential Applications in Medicinal Chemistry

The true potential of this compound is realized in its derivatives. The following sections explore promising therapeutic areas for these compounds, supported by data from structurally similar molecules.

Anticancer Activity

Derivatives of bromophenols, particularly Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines.[3] While specific data for derivatives of this compound is not yet widely available, the general class of bromophenol Schiff bases shows promise.

| Compound Class | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |

| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 |

| Cisplatin (Reference) | - | 32.38 | - | - |

| 5-Fluorouracil (Reference) | - | - | 6.44 | - |

| Note: This data is derived from studies on various bromophenol derivatives and is intended for comparative purposes.[3] |

The proposed mechanism for the anticancer effects of some of these compounds involves the induction of apoptosis (programmed cell death), potentially through the activation of caspases and the generation of reactive oxygen species (ROS).

References

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-nitrophenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, a fluorine atom, and a nitro group, offers multiple reactive sites for strategic chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions and ether synthesis, are presented. Furthermore, its potential as a precursor for heterocyclic compounds and bioactive molecules, such as tyrosine kinase inhibitors, is explored.

Chemical Properties and Spectroscopic Data

This compound is a crystalline solid at room temperature. The presence of electron-withdrawing fluorine and nitro groups, along with the bromine atom, significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFNO₃ | --INVALID-LINK-- |

| Molecular Weight | 235.99 g/mol | --INVALID-LINK-- |

| Melting Point | 67 °C | LookChem[1] |

| Boiling Point | 238.7 °C at 760 mmHg | LookChem[1] |

| pKa (Predicted) | 5.01 ± 0.38 | LookChem[1] |

| LogP (Predicted) | 2.725 | LookChem[1] |

Spectroscopic Data:

-

Mass Spectrometry: The molecular weight is confirmed by mass spectroscopy, showing a molecular ion peak corresponding to the calculated mass.[1]

-

¹H NMR (500 MHz, CDCl₃): δ 10.91 (s, 1H, -OH), 7.86-7.83 (dd, 1H, Ar-H), 7.68-7.66 (dd, 1H, Ar-H). The downfield shift of the aromatic protons is indicative of the electron-withdrawing nature of the substituents.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C-Br, C-F, and C-N bonds, and the asymmetric and symmetric stretches of the nitro group.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the nitration of 2-bromo-4-fluorophenol.

Detailed Experimental Protocol: Nitration of 2-Bromo-4-fluorophenol[1]

Materials:

-

2-Bromo-4-fluorophenol (0.05 mol)

-

Chloroform (25 mL)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Saturated Sodium Chloride Solution (Brine)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.05 mol of 2-bromo-4-fluorophenol in 25 mL of chloroform.

-

Cool the solution to 20 °C in a water bath.

-

Prepare a nitrating mixture by carefully adding 0.065 mol of nitric acid to sulfuric acid in a molar ratio of 1:5.5.

-

Add the nitrating mixture dropwise to the stirred solution of 2-bromo-4-fluorophenol over a period of 30 minutes, maintaining the temperature at 20 °C.

-

After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield light yellow crystals of this compound.

Yield: 89%[1]

Applications in Organic Synthesis

The strategic placement of multiple functional groups makes this compound a versatile precursor for a wide range of organic transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be readily alkylated or used to direct ortho-lithiation. The nitro group can be reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the introduction of a variety of aryl or vinyl substituents at the 2-position.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85 (Estimated) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | ~90 (Estimated) |

This reaction facilitates the formation of a C-N bond, providing access to a range of substituted anilines which are important precursors in medicinal chemistry.

General Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~80 (Estimated) |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | ~75 (Estimated) |

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily deprotonated and alkylated to form a variety of substituted phenyl ethers.

General Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound (1.0 equiv)

-

Alkyl halide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add this compound, potassium carbonate, and DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring by TLC.

-

After completion, cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Methyl iodide | K₂CO₃ | DMF | 60 | 2 | >95 (Estimated) |

| Benzyl bromide | Cs₂CO₃ | Acetonitrile | 80 | 4 | ~90 (Estimated) |

Synthesis of Heterocyclic Compounds

The functional groups on this compound make it an excellent starting material for the synthesis of various heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, can lead to the formation of phenoxazines, benzoxazines, and other related heterocycles.

Application in Drug Discovery: A Building Block for Tyrosine Kinase Inhibitors

The 2-anilino-pyrimidine and related scaffolds are common pharmacophores in a class of anticancer drugs known as tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways that lead to cell proliferation. This compound can serve as a key building block for the synthesis of such inhibitors.

A plausible synthetic route could involve a Buchwald-Hartwig amination to introduce an aniline moiety, followed by reduction of the nitro group and subsequent construction of the pyrimidine ring.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell growth and proliferation.[2] Dysregulation of this pathway is a hallmark of many cancers. TKIs act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich functionality allows for a diverse range of chemical transformations, providing access to a wide array of complex molecules. The detailed protocols and synthetic strategies outlined in this guide demonstrate its significant potential for applications in drug discovery, agrochemical development, and materials science. The ability to selectively functionalize this molecule through well-established and robust methodologies makes it an indispensable tool for researchers and scientists in these fields.

References

The Biological Landscape of 2-Bromo-4-fluoro-6-nitrophenol Derivatives: A Field in Need of Exploration

For Researchers, Scientists, and Drug Development Professionals

The compound 2-Bromo-4-fluoro-6-nitrophenol and its potential derivatives represent a nascent area of scientific inquiry with limited publicly available data on their biological activities. While the parent compound has been identified for its potential applications in agriculture as a fungicide and herbicide, a comprehensive understanding of the biological effects of its derivatives remains largely uncharted territory. This technical guide serves to consolidate the currently available information and, more importantly, to highlight the significant gaps in knowledge that present opportunities for future research and development.

Synthesis and Known Activities of the Core Moiety

The parent compound, this compound, can be synthesized via the nitration of 2-bromo-4-fluorophenol. A patented method describes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric and nitric acid to yield the target compound.[1] This same patent discloses that this compound exhibits broad-spectrum agricultural bactericidal activity and has an inhibitory effect on weeds.[1] However, specific quantitative data on its efficacy, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, are not provided in the available literature.

Potential Biological Activities of Derivatives: An Extrapolation

While direct experimental data for derivatives of this compound is scarce, the biological activities of structurally related compounds, such as other bromophenol and nitrophenol derivatives, can offer insights into their potential therapeutic applications. These related compounds have been investigated for a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] It is important to note that these are extrapolations and require experimental validation for any derivative of this compound.

Potential Anticancer Activity

Schiff base derivatives of bromophenols have shown promise as cytotoxic agents against various cancer cell lines.[2] The cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death), which can be mediated through the activation of caspases and the generation of reactive oxygen species (ROS).[2]

Potential Antimicrobial Activity

Phenolic compounds, in general, are known for their antimicrobial properties.[1] The introduction of halogen and nitro groups can modulate this activity. For instance, other bromophenol derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Potential Anti-inflammatory Activity

Some bromophenol compounds have been investigated for their ability to inhibit enzymes involved in inflammatory pathways.[2] This suggests that derivatives of this compound could potentially be explored for anti-inflammatory applications.

Experimental Protocols: A General Framework

Given the lack of specific studies on this compound derivatives, this section provides generalized experimental protocols that are commonly used to assess the biological activities of novel chemical entities. These protocols would need to be adapted and optimized for the specific derivatives being tested.

Synthesis of Derivatives

A general workflow for the synthesis and initial screening of derivatives is depicted below. This process would begin with the parent compound, this compound, which would then undergo various chemical reactions to create a library of derivatives.

Caption: General workflow for synthesis and screening of derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for a typical MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Perform serial dilutions of the test derivatives in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The biological activity of this compound derivatives is a field ripe for investigation. The synthesis of a focused library of derivatives followed by systematic screening for anticancer, antimicrobial, and anti-inflammatory activities could unveil novel compounds with therapeutic potential. Future research should prioritize the generation of robust quantitative data and detailed mechanistic studies to understand the structure-activity relationships and the molecular targets of any active compounds. The development of this class of compounds will be heavily reliant on rigorous and detailed experimental exploration.

References

A Technical Guide to High-Purity 2-Bromo-4-fluoro-6-nitrophenol for Research and Development

Introduction: 2-Bromo-4-fluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and fine chemical synthesis. Its unique structure, featuring bromine, fluorine, and nitro substituents on a phenol core, provides a versatile scaffold for creating complex molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds. This guide provides an in-depth overview of commercial suppliers, quality control protocols, and synthesis methodologies for high-purity this compound.

Commercial Suppliers and Specifications

Sourcing high-purity this compound is the first critical step for any research or development project. A variety of chemical suppliers offer this compound at different purity levels and quantities. For researchers, selecting a supplier often involves balancing purity, availability, and cost. Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier/Brand | Purity | CAS Number | Molecular Formula | Molecular Weight | Physical Form | Notes |

| Sigma-Aldrich (ChemScene) | 98%[1] | 320-75-2[1] | C₆H₃BrFNO₃[1] | 236.00[1] | Solid[1] | Stored under nitrogen at room temperature.[1] |

| SynQuest Laboratories | 97%[2] | 320-75-2[2] | C₆H₃BrFNO₃[2] | 236.00 | Solid | Available in various quantities (1g, 5g, 25g).[2] |

| Oakwood | 97%[2] | 320-75-2[2] | C₆H₃BrFNO₃[2] | 236.00 | Solid | Available in various quantities (1g, 5g, 25g).[2] |

| Crysdot | 95+%[2] | 320-75-2[2] | C₆H₃BrFNO₃[2] | 236.00 | Solid | - |

| Chemenu | 95%[2] | 320-75-2[2] | C₆H₃BrFNO₃[2] | 236.00 | Solid | - |

Physicochemical Properties:

-

Storage: Sealed in a dry environment at room temperature.[2]

Supplier Qualification and Quality Control Workflow

Ensuring the purity and identity of the starting material is paramount. The following diagram illustrates a logical workflow for qualifying a supplier and performing incoming quality control (QC) on this compound.

Experimental Protocols

A common method for preparing this compound involves the direct nitration of 2-Bromo-4-fluorophenol.[3] This electrophilic aromatic substitution reaction must be carefully controlled to ensure regioselectivity and maximize yield.

Materials:

-

2-Bromo-4-fluorophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Chloroform (CHCl₃) or other suitable organic solvent

-

Deionized Water

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Bromo-4-fluorophenol in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled beaker. A common ratio is between 1:3 and 1:8 (HNO₃:H₂SO₄).[3]

-

Slowly add the nitrating mixture dropwise to the solution of 2-Bromo-4-fluorophenol while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours), or gently warm to 40-80°C to drive the reaction to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove residual acid and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

To confirm the identity and purity of the synthesized or purchased compound, a suite of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used.

-

Column: A C18 reverse-phase column.

-

Detection: UV detector set to a wavelength where the compound has strong absorbance (typically determined by a UV scan). Purity is calculated based on the area percentage of the main peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure.

-

¹H NMR: Provides information on the aromatic protons. Expected signals would be two doublets of doublets in the aromatic region.[3]

-

¹³C NMR: Confirms the number and type of carbon atoms.

-

¹⁹F NMR: Confirms the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a recommended method for its selectivity and sensitivity.[4] The expected exact mass is 234.92803 Da.[2]

-

Melting Point Analysis: A sharp melting point close to the literature value (67°C) is a good indicator of high purity.

Applications in Drug Development and Research

This compound is not typically a final drug product but rather a key intermediate. Its derivatives have shown significant biological activity. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck), while the fluorine atom can enhance metabolic stability and binding affinity in the final molecule.[5]

The related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of Afatinib , a potent inhibitor of the epidermal growth factor receptor (EGFR) used in cancer therapy.[5] This highlights the utility of such halogenated phenolic scaffolds in medicinal chemistry. The nitro group can be readily reduced to an amine, providing another reactive handle for further molecular elaboration.

The diagram below illustrates a conceptual pathway where a derivative of this compound could be incorporated into a generic kinase inhibitor that targets a signaling pathway.

References

reactivity of the nitro group in 2-Bromo-4-fluoro-6-nitrophenol

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Bromo-4-fluoro-6-nitrophenol

Introduction

This compound (CAS No: 320-75-2) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring a phenol ring substituted with bromine, fluorine, and a nitro group, makes it a versatile building block for constructing complex molecules with specific biological activities.[1][3] The reactivity of this compound is largely dictated by the powerful electron-withdrawing nature of the nitro group, which influences the aromatic system and participates in characteristic chemical transformations. This guide provides a detailed examination of the synthesis of this compound and the pivotal role the nitro group plays in its subsequent reactions, with a focus on nucleophilic aromatic substitution and reduction pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 320-75-2 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₃ | [2][4] |

| Molecular Weight | 235.997 g/mol | [2] |

| Appearance | Light yellow product | [5] |

| Purity | Typically 97% or 98% | [1][2] |

| Melting Point | 101 °C | [3] |

| Boiling Point | 277.8±40.0 °C (Predicted) | [3] |

| Density | 1.965±0.06 g/cm³ (Predicted) | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic nitration of 2-Bromo-4-fluorophenol. This reaction utilizes a nitrating agent, typically a mixture of sulfuric acid and nitric acid, to introduce a nitro group onto the aromatic ring.[5] The hydroxyl group is a strong activating group and an ortho-, para-director, while the bromine and fluorine atoms are deactivating but also ortho-, para-directing. The substitution occurs ortho to the hydroxyl group and meta to the halogens, a position sterically accessible and electronically favored.

Experimental Protocol: Nitration of 2-Bromo-4-fluorophenol

The following protocol is based on a patented synthesis method.[5]

-

Preparation : In a suitable reaction flask, dissolve 0.05 moles of 2-Bromo-4-fluorophenol in 25 mL of chloroform with stirring.

-

Addition of Nitrating Agent : At room temperature (20 °C), slowly add a pre-mixed nitrating agent consisting of sulfuric acid and nitric acid (molar ratio of 1:5.5) dropwise.

-

Reaction : After the addition is complete, heat the reaction mixture to 45 °C and maintain for 3 hours.

-

Workup : Once the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification : Recrystallize the crude product from ethanol to yield a light yellow solid. This process has a reported yield of 89%.[5]

Reactivity Governed by the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups. Its presence on the phenol ring profoundly influences the molecule's reactivity in two key ways: by modifying the aromatic ring's susceptibility to nucleophilic attack and by undergoing reduction itself.

Activation for Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups, such as the nitro group, can render the ring electron-deficient enough to react with nucleophiles. This is known as Nucleophilic Aromatic Substitution (SNAr).[6][7]

The SNAr mechanism proceeds via a two-step addition-elimination process.[8] The rate-determining step is typically the initial attack by a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[7][9] For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group.[6][7]

In this compound, the nitro group is ortho to the bromine atom and para to the fluorine atom. This positioning strongly activates both halogen sites for SNAr, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group.

Reduction of the Nitro Group